4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the imidazo[1,5-a]pyrimidine class. This compound is characterized by a fused ring structure that includes an imidazo ring connected to a pyrimidine ring, with methyl groups located at the 4 and 6 positions. The compound is significant in medicinal chemistry due to its diverse biological activities, which include potential antimicrobial and anticancer properties .
The compound is identified by the Chemical Abstracts Service number 88875-28-9 and has a molecular weight of 163.18 g/mol. It is classified under heterocycles, specifically as an imidazo[1,5-a]pyrimidine derivative, which is known for its pharmacological applications.
The synthesis of 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one can be achieved through several synthetic routes:
In industrial applications, large-scale production may utilize batch or continuous flow processes, optimizing parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .
The molecular structure of 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one can be represented as follows:
The structural configuration contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry research.
4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one can participate in various chemical reactions:
These reactions allow for further functionalization of the compound, enabling its use in synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for 4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within cellular pathways, modulating their activity. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that lead to beneficial cellular responses. The precise molecular targets vary depending on the biological context and the structural features of the compound .
These properties are critical for understanding how the compound behaves in various chemical environments and its potential applications in scientific research .
4,6-Dimethylimidazo[1,5-a]pyrimidin-2(1H)-one has several scientific applications:
The ongoing research into this compound highlights its significance in developing therapeutic agents and understanding complex biochemical pathways .
The core imidazo[1,5-a]pyrimidine scaffold is predominantly constructed via acid-catalyzed cyclocondensation between 1,3-biselectrophilic systems and aminoazole precursors. For 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one (CAS 88875-28-9), the most efficient route involves reacting 2-aminoimidazole derivatives with β-dicarbonyl compounds—specifically acetylacetone—under Dean-Stark conditions. The reaction proceeds through an enolization-cyclization-dehydration sequence where acetic acid catalysis facilitates both imine formation and ring closure [9].
Critical to yield optimization is the controlled addition of phosphoryl chloride (POCl₃), which converts intermediary hydroxyl groups to chlorides, enhancing cyclization efficiency. As demonstrated in thiazolopyrimidine syntheses, substituting dimethyl malonate with POCl₃/pyridine reduces reaction time from 12 hours to 2 hours while increasing yields from 45% to 78% [1]. This method minimizes byproduct formation compared to classical basic conditions using sodium ethoxide.
Table 1: Cyclocondensation Efficiency Under Varied Catalytic Systems
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Acetic acid | Toluene | 110 | 8 | 65 |
POCl₃/Pyridine | NMP | 100 | 2 | 78 |
NaOEt | EtOH | 80 | 12 | 45 |
Regioselectivity challenges arise when using unsymmetrical β-diketones. The 4,6-dimethyl substitution pattern is secured by exploiting the differential nucleophilicity of the aminoimidazole’s exocyclic amine and ring nitrogen, with the C5 carbonyl of acetylacetone preferentially attacking the more nucleophilic exocyclic nitrogen [9].
Microwave (MW) irradiation revolutionizes imidazopyrimidine synthesis by enabling rapid core assembly under solvent-minimized conditions. When synthesizing pyrazolo[1,5-a]pyrimidine analogs—structurally cognate to the target compound—MW irradiation at 150°C reduces reaction times from hours to minutes (5–15 min) while improving yields by 20–35% compared to conventional heating [10]. This technique is directly applicable to 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one formation.
The non-thermal microwave effect promotes molecular alignment during cyclization, suppressing symmetrical dimer byproducts. In model reactions between enaminones and 3-aminopyrazoles, MW irradiation achieves >90% regioselectivity for the 5-trifluoromethyl-7-aryl isomer versus 60–70% under oil-bath heating [10]. Energy efficiency is heightened through neat reactions or ionic liquid media, reducing solvent waste.
Table 2: Kinetic Advantages of Microwave-Assisted Cyclization
Method | Time | Yield (%) | Regioselectivity Ratio (5-Me:7-Me) |
---|---|---|---|
Conventional | 4 h | 62 | 1.5:1 |
Microwave (150W) | 12 min | 88 | 9:1 |
The N1 nitrogen and C3 position of 4,6-dimethylimidazo[1,5-a]pyrimidin-2(1H)-one serve as primary sites for diversification. N-Alkylation employs sodium hydride-mediated deprotonation followed by treatment with alkyl halides in THF, yielding N1-alkyl derivatives (e.g., N1-(2,2,2-trifluoroethyl)). This proceeds with >85% efficiency when using primary alkyl halides, though steric hindrance diminishes yields with branched halides (e.g., isopropyl bromide: 45% yield) [10].
Halogenation at C3 is achieved via electrophilic substitution. Phosphorus oxychloride (POCl₃) converts the 2-carbonyl to a transient 2-chloro intermediate, activating the ring for subsequent palladium-catalyzed cross-coupling. Alternatively, direct bromination using N-bromosuccinimide (NBS) in DMF introduces bromine at C3 with 70–75% efficiency, creating handles for Suzuki or Buchwald-Hartwig reactions [10].
Critical to functional group tolerance is sequential protection:
Chiral N-substitution is pivotal for biologically active derivatives. Incorporating stereogenic centers via pyrrolidine or piperidine requires either chiral pool utilization or asymmetric catalysis. (R)-2-(Methoxymethyl)pyrrolidine—a common motif in adenosine A₂A receptor antagonists—is installed via SNAr displacement of C3-bromo intermediates under mild basic conditions (K₂CO₃, DMF, 60°C). Enantiopurity (>98% ee) is maintained when using optically pure pyrrolidine precursors [6] [9].
For piperidine derivatives, stereocontrol challenges emerge due to conformational flexibility. Solutions include:
Table 3: Enantioselective Synthesis Conditions for Chiral Derivatives
Chiral Moiety | Method | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
(R)-2-(Methoxymethyl)pyrrolidine | SNAr displacement | K₂CO₃, DMF, 60°C, 12 h | >98 | 85 |
(S)-3-Hydroxypiperidine | Enzymatic resolution | Lipase PS, vinyl acetate, 37°C | 94 | 40 |
(1R,2R)-Dihydroxyethyl | Sharpless dihydroxylation | AD-mix-β, t-BuOH:H₂O (1:1), 0°C | 88 | 55 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: